REACTION_CXSMILES
|
[Br:1][C:2]1[C:3](=O)[NH:4][CH:5]=[C:6]([CH3:8])[CH:7]=1.P(Cl)(Cl)([Cl:12])=O>>[Br:1][C:2]1[C:3]([Cl:12])=[N:4][CH:5]=[C:6]([CH3:8])[CH:7]=1
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Name
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|
Quantity
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25 g
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Type
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reactant
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Smiles
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BrC=1C(NC=C(C1)C)=O
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Name
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|
Quantity
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500 mL
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Type
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reactant
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Smiles
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P(=O)(Cl)(Cl)Cl
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Type
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CUSTOM
|
Details
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with stirring for 20 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
Phosphorus oxychloride was removed by distillation
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Type
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ADDITION
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Details
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the residue was poured onto ice/water (800 mL)
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Type
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EXTRACTION
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Details
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extracted with diethyl ether
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Type
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DRY_WITH_MATERIAL
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Details
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dried with Na2SO4
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Type
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CUSTOM
|
Details
|
the solvent was evaporated
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Type
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ADDITION
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Details
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The residue, 23.4 g of the title compound as a greyish solid was introduced into the next step without purification, MS (EI) 204.9, 206.9 (M)+
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |